5,6-Dimethoxy-2-nitro-1-benzofuran
Description
Structure
3D Structure
Properties
CAS No. |
65162-20-1 |
|---|---|
Molecular Formula |
C10H9NO5 |
Molecular Weight |
223.18 g/mol |
IUPAC Name |
5,6-dimethoxy-2-nitro-1-benzofuran |
InChI |
InChI=1S/C10H9NO5/c1-14-8-3-6-4-10(11(12)13)16-7(6)5-9(8)15-2/h3-5H,1-2H3 |
InChI Key |
SVKHLOUVUXSTFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(O2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Synthetic Methodologies for 5,6 Dimethoxy 2 Nitro 1 Benzofuran
Laboratory-Scale Preparation Strategies
Multi-Step Synthesis Approaches
A common and effective method for synthesizing substituted benzofurans like the target molecule involves a sequence of reactions starting from readily available phenolic precursors. This approach allows for the systematic construction of the molecule, ensuring the correct placement of the various functional groups.
The foundational step in the synthesis is the creation of the 5,6-dimethoxybenzofuran skeleton. This is typically achieved through cyclization reactions that form the furan (B31954) ring fused to the benzene (B151609) ring.
The formation of the benzofuran (B130515) ring often proceeds via the intramolecular cyclization of a suitably substituted phenolic compound. This process involves the reaction of the phenolic hydroxyl group with a side chain that will ultimately form the furan ring. Various synthetic methods can be employed to achieve this transformation.
The starting material for the synthesis of the 5,6-dimethoxybenzofuran core is 3,4-dimethoxyphenol (B20763). The positions of the methoxy (B1213986) groups in this precursor directly translate to the 5,6-substitution pattern in the final benzofuran product. The first step typically involves the O-alkylation of the phenolic hydroxyl group with a reagent that introduces a two-carbon unit, which will become part of the furan ring.
While direct reaction of 3,4-dimethoxyphenol with chloroacetonitrile (B46850) to form the benzofuranone is not a commonly reported single-step transformation, a plausible pathway involves the initial formation of (3,4-dimethoxyphenoxy)acetonitrile. This intermediate can then be hydrolyzed under acidic conditions to yield (3,4-dimethoxyphenoxy)acetic acid. Chloroacetonitrile is a versatile reagent in organic synthesis, known for its ability to participate in nucleophilic substitution and cyclization reactions. researchgate.netresearchgate.net
The subsequent step is an intramolecular Friedel-Crafts type acylation or a similar cyclization of the (3,4-dimethoxyphenoxy)acetic acid. This ring closure is typically promoted by strong acids or dehydrating agents, which facilitate the attack of the aromatic ring onto the carboxylic acid moiety, leading to the formation of the five-membered furanone ring.
The cyclization of (3,4-dimethoxyphenoxy)acetic acid under acidic conditions yields the key intermediate, 5,6-Dimethoxybenzofuran-3(2H)-one. This compound, also known as a benzofuranone, is a crucial precursor for the final nitration step. The structure of this intermediate is characterized by a carbonyl group at the 3-position of the benzofuran ring system. The synthesis of various substituted benzofuran-3(2H)-ones is a known process in organic chemistry. organic-chemistry.org
Table 1: Key Intermediates in the Synthesis of 5,6-Dimethoxy-2-nitro-1-benzofuran
| Compound Name | Structure | Role in Synthesis |
| 3,4-Dimethoxyphenol | Starting Material | |
| (3,4-Dimethoxyphenoxy)acetic acid | Intermediate for Cyclization | |
| 5,6-Dimethoxybenzofuran-3(2H)-one | Key Intermediate for Nitration |
Synthesis of the 5,6-Dimethoxybenzofuran Core
Application of Bayer-Villiger Oxidation in Precursor Synthesis
The synthesis of the 5,6-dimethoxy-1-benzofuran scaffold, the direct precursor to the final product, originates from appropriately substituted benzene derivatives. A viable synthetic strategy employs the Bayer-Villiger oxidation, a key transformation that converts a ketone into an ester through the action of a peroxyacid. This reaction is instrumental in creating the necessary phenolic intermediate required for the subsequent construction of the benzofuran ring.
The process can commence with 3',4'-dimethoxyacetophenone. This starting material undergoes a Bayer-Villiger oxidation using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). In this reaction, an oxygen atom is inserted between the carbonyl carbon and the adjacent aromatic ring, converting the acetophenone (B1666503) into the corresponding phenyl acetate (B1210297) ester, 3,4-dimethoxyphenyl acetate. The migratory aptitude of the aryl group, which is enhanced by electron-donating substituents like methoxy groups, ensures it preferentially migrates over the methyl group, leading to the desired ester.
Following the oxidation, the resulting 3,4-dimethoxyphenyl acetate is subjected to hydrolysis under basic conditions (e.g., using sodium hydroxide), which cleaves the ester bond to yield 3,4-dimethoxyphenol. This phenol (B47542) is the critical intermediate for building the benzofuran core.
To construct the furan portion of the molecule, the 3,4-dimethoxyphenol is first formylated to introduce an aldehyde group ortho to the hydroxyl group, producing 2-hydroxy-4,5-dimethoxybenzaldehyde. This can be achieved through various methods, such as the Duff reaction or the Reimer-Tiemann reaction. The resulting salicylaldehyde (B1680747) derivative is then cyclized to form the 5,6-dimethoxy-1-benzofuran ring system, typically through a reaction like the Perkin condensation or by reaction with an α-halo ketone followed by intramolecular cyclization.
Regioselective Nitration at the 2-Position of the Benzofuran Core
With the 5,6-dimethoxy-1-benzofuran scaffold in hand, the final step is the introduction of a nitro group. This is accomplished through an electrophilic aromatic substitution reaction. The nitration of benzofuran is highly regioselective, with the electrophile preferentially attacking the C2 position of the furan ring. chemicalbook.comcqu.edu.cnresearchgate.net This selectivity is a direct consequence of the electronic properties of the benzofuran ring system.
Optimized Conditions Using Nitric Acid and Sulfuric Acid
The nitration of the 5,6-dimethoxy-1-benzofuran core is typically achieved using a standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). wikipedia.orgnih.gov
Careful control of reaction conditions is crucial to ensure monosubstitution at the C2 position and to prevent side reactions, such as oxidation or the formation of dinitro products. rug.nl Key parameters that are optimized include temperature, reaction time, and the ratio of the acids.
| Parameter | Condition | Purpose |
| Nitrating Agent | Concentrated HNO₃ / Concentrated H₂SO₄ | Generates the NO₂⁺ electrophile. wikipedia.orgnih.gov |
| Acid Ratio | Typically a 1:1 or 1:2 mixture (HNO₃:H₂SO₄) | Ensures complete formation of the nitronium ion. nih.gov |
| Temperature | Low temperatures, often maintained between 0°C and 10°C | Controls the reaction rate, minimizes side reactions and prevents over-nitration. scite.ai |
| Solvent | Often acetic anhydride (B1165640) or an inert solvent like dichloromethane (B109758) | Can be used to moderate the reaction and improve solubility. researchgate.net |
| Reaction Time | Typically 0.5 to 2 hours | Monitored to ensure completion while avoiding product degradation. |
The reaction is usually performed by slowly adding the nitrating mixture to a solution of the 5,6-dimethoxy-1-benzofuran while maintaining a low temperature. After the reaction is complete, the mixture is typically quenched by pouring it onto ice, which precipitates the crude this compound product. The product can then be purified by recrystallization.
Chemical Reactivity and Transformation Pathways of 5,6 Dimethoxy 2 Nitro 1 Benzofuran
Reduction Reactions of the Nitro Group
The electron-withdrawing nature of the nitro group makes it susceptible to reduction, a common and crucial transformation for this class of compounds. This process converts the nitro derivative into the corresponding amino compound, significantly altering the electronic properties and reactivity of the benzofuran (B130515) system.
Conversion to Amino Derivatives
The transformation of the nitro group of 5,6-Dimethoxy-2-nitro-1-benzofuran into an amino group is a key step in the synthesis of various functionalized benzofurans. This conversion is typically achieved through catalytic hydrogenation or by the use of chemical reducing agents. The resulting amino derivatives are valuable intermediates for further chemical modifications.
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and the clean nature of the reaction, often yielding the desired amine in high purity. This process involves the use of a metal catalyst and a source of hydrogen.
Common catalysts for the hydrogenation of nitro compounds include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out in a solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere. The pressure of hydrogen gas and the reaction temperature can be varied to optimize the reaction rate and selectivity. For instance, the hydrogenation of nitroaromatics can be achieved using a Ru-Pd dual active site catalyst anchored on air-exfoliated carbon nitride, which has shown high efficiency in the conversion of nitro groups to amines. nih.gov The choice of catalyst and reaction conditions can be crucial to avoid over-reduction of the furan (B31954) ring.
Chemical Reducing Agent Applications
A variety of chemical reducing agents can also be employed for the conversion of the nitro group to an amine. These methods are often preferred when specific functional groups in the molecule are sensitive to catalytic hydrogenation conditions.
One of the most common reagents for this transformation is stannous chloride (tin(II) chloride, SnCl₂). The reaction is typically performed in an acidic medium, such as hydrochloric acid, or in a solvent like ethanol or ethyl acetate. researchgate.netcommonorganicchemistry.com The reaction with SnCl₂ generally proceeds under mild conditions and is tolerant of many other functional groups. acsgcipr.org Other reducing systems, such as iron powder in acidic solution (e.g., acetic acid or ammonium (B1175870) chloride solution), are also effective for the reduction of nitroarenes.
Formation of 5,6-Dimethoxy-2-amino-1-benzofuran
The successful reduction of this compound leads to the formation of 5,6-Dimethoxy-2-amino-1-benzofuran. This amino-substituted benzofuran is a versatile building block for the synthesis of more complex heterocyclic systems, including those with potential biological activity. nih.govnih.gov The specific conditions for this transformation can be tailored based on the chosen method, as detailed in the table below, which summarizes typical conditions for the reduction of nitroarenes to their corresponding amines.
| Reagent/Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) | Reference |
| Pd/C | Methanol | Room Temperature | 1 | >95 | rsc.org |
| Ru-Pd/C₃N₄-air | THF | 80 | 30 | >97 | nih.gov |
| SnCl₂·2H₂O | Ethanol | Reflux | Atmospheric | 85-95 | researchgate.netcommonorganicchemistry.com |
| Fe/NH₄Cl | Ethanol/Water | Reflux | Atmospheric | 80-90 | General knowledge |
Note: The data in this table represents typical conditions for the reduction of nitroarenes and may need to be optimized for the specific substrate this compound.
Substitution Reactions of the Methoxy (B1213986) Groups
The methoxy groups at the 5- and 6-positions of the benzofuran ring are generally stable. However, under specific conditions, they can undergo nucleophilic substitution, most notably demethylation to form the corresponding dihydroxybenzofuran.
Nucleophilic Substitution Processes
Nucleophilic substitution of the methoxy groups involves the attack of a nucleophile on the methyl carbon, leading to the cleavage of the oxygen-methyl bond. This reaction is a key method for introducing hydroxyl groups onto the aromatic ring, which can then be used for further functionalization.
A common and effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). researchgate.netcommonorganicchemistry.commdma.ch The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) at low temperatures, often starting at -78 °C and allowing the reaction to warm to room temperature. orgsyn.org The strong Lewis acidity of BBr₃ facilitates the cleavage of the ether bond. The choice of reaction conditions is critical to ensure complete demethylation without affecting other parts of the molecule. The table below outlines a general procedure for the demethylation of dimethoxy aromatic compounds.
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| BBr₃ | Dichloromethane | -78 to Room Temp | 12-24 | 70-90 | researchgate.netcommonorganicchemistry.comorgsyn.org |
Note: The data in this table represents a general procedure for the demethylation of aryl methyl ethers and may require optimization for this compound.
Oxidative Transformations of the Benzofuran Ring System
While classic oxidative cleavage of the benzofuran ring in this compound is not extensively documented, the electron-deficient nature of the furan ring, induced by the C-2 nitro group, makes the system susceptible to transformations that disrupt its aromaticity.
The 2-nitrobenzofuran (B1220441) scaffold is a reactive participant in dearomatization reactions, which lead to the formation of more saturated and stereochemically complex polycyclic structures. researchgate.net These transformations, while not oxidative in the sense of adding oxygen, represent a formal oxidation of the furan ring carbons as they transition from a planar, aromatic state to a saturated, three-dimensional configuration.
Recent research has focused on asymmetric dearomative cycloadditions. For instance, 2-nitrobenzofurans can undergo organocatalyzed [3+2] cycloadditions with various partners, such as isatin (B1672199) imines or azomethine ylides. researchgate.netnih.gov These reactions effectively transform the planar benzofuran system into a chiral 2,3-dihydrobenzofuran (B1216630) core embedded within a larger polycyclic framework. researchgate.net The driving force for these reactions is the electrophilic character of the furan ring, which is significantly enhanced by the C-2 nitro substituent. This allows the furan moiety to react with nucleophilic species, initiating a cascade that breaks the aromaticity and forms new stereocenters. rsc.org
| Reaction Type | Reactants | Catalyst Type | Product Core Structure | Reference |
| Dearomative (3+2) Cycloaddition | 2-Nitrobenzofuran, para-Quinamine | - | Benzofuro[3,2-b]indol-3-one | researchgate.net |
| Dearomative (3+2) Cycloaddition | 2-Nitrobenzofuran, Isatin Imine | Squaramide Derivative | Spiro-oxindole-dihydrobenzofuran | nih.gov |
| Michael Addition | 2-Nitrobenzofuran, 3-Substituted Oxindole | Organocatalyst | 3,3'-Disubstituted Oxindole with a Dihydrobenzofuran Moiety | rsc.org |
This table presents examples of dearomative transformations involving the 2-nitrobenzofuran scaffold.
Electrophilic Aromatic Substitution on the Benzofuran Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. organic-chemistry.org In this compound, the regiochemical outcome of such reactions is controlled by the competing directing effects of the activating methoxy groups and the deactivating nitro group.
The benzofuran system has two rings available for electrophilic attack: the benzene (B151609) ring and the furan ring. The furan ring is typically more reactive towards electrophiles than benzene. However, the presence of the powerful electron-withdrawing nitro group at the C-2 position strongly deactivates the furan ring to electrophilic attack.
Consequently, electrophilic substitution is overwhelmingly directed to the benzene portion of the molecule. The two methoxy groups at C-5 and C-6 are both activating, electron-donating groups and direct incoming electrophiles to the ortho and para positions. libretexts.org
The C-5 methoxy group activates the C-4 (ortho) and C-7 (para, through the ring oxygen) positions.
The C-6 methoxy group activates the C-7 (ortho) and C-4 (meta, a less significant effect) positions.
The cumulative effect is a strong activation of the C-4 and C-7 positions. The C-7 position is ortho to one methoxy group and para to the other (via the benzofuran system), making it a highly probable site for substitution. The C-4 position is also strongly activated. The ultimate regioselectivity between C-4 and C-7 would depend on the specific electrophile and reaction conditions, including steric factors.
Based on the principles of regioselectivity discussed above, halogenation of this compound is predicted to occur on the benzene ring. Bromination, a common electrophilic halogenation reaction, would preferentially take place at the C-7 position. rsc.org
The reaction would proceed via the attack of an electrophilic bromine species (e.g., Br+, often generated from Br₂ with a Lewis acid catalyst like FeBr₃) on the electron-rich benzene ring. The intermediate carbocation, known as a sigma complex or Wheland intermediate, is stabilized by resonance, particularly by the electron-donating methoxy groups. masterorganicchemistry.com The C-7 position is electronically favored due to the combined ortho- and para-directing influence of the two methoxy groups. Subsequent loss of a proton (H+) from the C-7 position would restore aromaticity and yield the 7-bromo-5,6-dimethoxy-2-nitro-1-benzofuran product.
Cross-Coupling Methodologies
Modern synthetic chemistry heavily relies on cross-coupling reactions to form carbon-carbon bonds. The Suzuki-Miyaura coupling is a prominent example, typically involving an organoboron species and an organic halide catalyzed by a palladium complex. nih.gov
Innovations in cross-coupling chemistry have demonstrated that a nitro group can serve as a leaving group in Suzuki-Miyaura reactions, functioning as an alternative to traditional halides or triflates. organic-chemistry.orgmdpi.com This methodology is applicable to this compound, allowing for the direct functionalization of the C-2 position by replacing the nitro group with an aryl, heteroaryl, or alkyl group from a corresponding boronic acid or ester.
The catalytic cycle for this transformation is initiated by the oxidative addition of the palladium(0) catalyst into the carbon-nitro bond of the benzofuran. organic-chemistry.org This is an unusual but increasingly recognized mode of reactivity. Following oxidative addition, the resulting palladium(II) intermediate undergoes transmetalation with the organoboron reagent (in the presence of a base) and subsequent reductive elimination to form the new carbon-carbon bond at the C-2 position, regenerating the palladium(0) catalyst. organic-chemistry.orgresearchgate.net This reaction provides a powerful tool for elaborating the benzofuran core, transforming the readily available nitro-substituted precursor into more complex biaryl or alkyl-aryl structures.
| Parameter | Typical Condition | Reference |
| Catalyst | Pd(acac)₂ / BrettPhos | organic-chemistry.org |
| Base | K₃PO₄·nH₂O | organic-chemistry.org |
| Boron Reagent | Arylboronic Acid | nih.gov |
| Solvent | 1,4-Dioxane | organic-chemistry.org |
| Temperature | 130 °C | organic-chemistry.org |
This table outlines representative conditions for the Suzuki-Miyaura coupling of nitroarenes.
Ligand Selection in Cross-Coupling Reactions
Cross-coupling reactions, predominantly catalyzed by palladium complexes, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The success of these transformations is critically dependent on the choice of ligand coordinated to the metal center. The ligand plays a multifaceted role: it modulates the electronic properties of the catalyst, influences its steric environment, stabilizes the active catalytic species, and facilitates the elementary steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination. For a substrate like this compound, the selection of an appropriate ligand is paramount to achieving high yields and selectivity.
The nature of the cross-coupling reaction dictates the optimal ligand choice. Common cross-coupling reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Each of these transformations involves different coupling partners and mechanistic nuances, thus requiring tailored ligand systems for optimal performance.
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron reagent and a halide or triflate, is a widely used transformation. For a substrate such as a hypothetical 2-halo-5,6-dimethoxy-1-benzofuran (as the 2-nitro group would need to be transformed into a leaving group for this reaction), the choice of ligand can significantly impact the reaction efficiency. Bulky and electron-rich phosphine (B1218219) ligands are often favored as they promote the formation of the active monoligated palladium(0) species and facilitate the oxidative addition and reductive elimination steps.
Below is an illustrative data table showcasing potential ligand effects on the Suzuki-Miyaura coupling of a hypothetical 2-bromo-5,6-dimethoxy-1-benzofuran with phenylboronic acid.
Table 1: Illustrative Ligand Screening for the Suzuki-Miyaura Coupling This data is illustrative and based on general principles of cross-coupling reactions, not on specific experimental results for this compound.
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 45 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 92 |
| SPhos | Pd(OAc)₂ | Cs₂CO₃ | t-Amyl alcohol | 110 | 95 |
| RuPhos | Pd-G3-XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 96 |
As depicted in the illustrative table, sterically hindered biaryl phosphine ligands like XPhos, SPhos, and RuPhos generally provide higher yields compared to the less bulky triphenylphosphine (B44618) (PPh₃). This is attributed to their ability to promote the formation of a more reactive, low-coordinate palladium center and to accelerate the rate-limiting reductive elimination step.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. When considering the amination of a hypothetical 2-halo-5,6-dimethoxy-1-benzofuran, the choice of ligand is crucial to overcome challenges such as catalyst deactivation and to facilitate the coupling of a wide range of amine nucleophiles. Ligands with large bite angles and steric bulk are often necessary to promote the reductive elimination of the desired arylamine product.
The following table illustrates the potential influence of different ligands on the Buchwald-Hartwig amination.
Table 2: Illustrative Ligand Effects on Buchwald-Hartwig Amination This data is illustrative and based on general principles of cross-coupling reactions, not on specific experimental results for this compound.
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| BINAP | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 65 |
| Xantphos | Pd(OAc)₂ | Cs₂CO₃ | 1,4-Dioxane | 110 | 88 |
| BrettPhos | Pd-G3-BrettPhos | LHMDS | Toluene | 100 | 94 |
| Josiphos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 90 |
In this illustrative scenario, ligands like Xantphos and BrettPhos, which possess specific steric and electronic properties, could be expected to provide superior results by stabilizing the palladium catalyst and promoting the crucial C-N bond-forming step.
The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, often employs a combination of a palladium catalyst and a copper(I) co-catalyst. Phosphine ligands such as PPh₃ and more specialized ligands can be effective. The choice of ligand can influence the reaction by preventing the homocoupling of the alkyne (Glaser coupling) and by facilitating the cross-coupling pathway.
The Heck reaction, which couples an alkene with an aryl or vinyl halide, also shows a strong dependence on the ligand. The regioselectivity and stereoselectivity of the Heck reaction are often controlled by the steric and electronic properties of the phosphine ligand or N-heterocyclic carbene (NHC) ligand employed. For a substrate like a 2-halo-5,6-dimethoxy-1-benzofuran, the ligand would play a key role in directing the regioselectivity of the alkene insertion.
Spectroscopic and Analytical Data for this compound Remains Elusive in Publicly Accessible Databases
Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic and analytical data for the specific compound this compound could not be located. As a result, the generation of a detailed article on its characterization is not possible at this time.
The inquiry requested a thorough scientific article focusing on the spectroscopic characterization and structural elucidation of this compound, with specific sections dedicated to Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and other analytical techniques. However, searches for experimental data—including ¹H NMR, ¹³C NMR, IR and FTIR spectra, mass-to-charge ratios from MS and GC-MS, UV-Vis absorption maxima, and elemental analysis—for this particular molecule have been unsuccessful.
While information is available for a variety of structurally related benzofuran derivatives, none correspond to the exact substitution pattern of the requested compound. For instance, data can be found for compounds such as 5,6-dimethoxy-2-isopropenylbenzofuran (B158338) biocrick.com, 5,6-dimethoxy-2-benzofuran-1,3-dione chemsrc.com, and various other methoxy- or nitro-substituted benzofurans. scispace.comnih.govchemsynthesis.com These related compounds, while belonging to the same chemical family, possess different functional groups or substitution patterns, which would result in significantly different spectroscopic data. Presenting their data as representative of this compound would be scientifically inaccurate.
Furthermore, a search for a unique Chemical Abstracts Service (CAS) number for this compound did not yield a specific entry, which often indicates that a compound has not been widely synthesized, characterized, or made commercially available.
Without primary or secondary sources reporting the synthesis and analytical characterization of this compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and data-rich content. Further research or de novo synthesis and characterization of the compound would be necessary to generate the data required to fulfill the request.
Spectroscopic Characterization and Structural Elucidation of 5,6 Dimethoxy 2 Nitro 1 Benzofuran and Its Derivatives
Chromatographic Techniques for Purity Assessment
The purity of 5,6-Dimethoxy-2-nitro-1-benzofuran is critical for its use in further applications. Chromatographic techniques are indispensable for separating the target compound from starting materials, by-products, and other impurities.
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress and assessing the purity of fractions. For benzofuran (B130515) derivatives, silica (B1680970) gel is a commonly used stationary phase. nih.gov The choice of mobile phase is crucial for achieving good separation. A mixture of non-polar and polar solvents, such as toluene (B28343) and ethyl acetate (B1210297) in a 1:1 ratio, has been shown to be effective for separating multifunctional 2,3-dihydrobenzofurans. researchgate.net The visualization of spots on the TLC plate can be achieved under UV light or by using staining reagents like potassium permanganate (B83412) solution. nih.gov
High-Performance Liquid Chromatography (HPLC) offers a more quantitative and higher resolution method for purity assessment. A chiral HPLC analysis was instrumental in demonstrating that certain dimeric benzofuran derivatives occurred as a racemate. biocrick.com For compounds like this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol.
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC/MS), is suitable for the analysis of volatile and thermally stable compounds. The elution profiles from GC can distinguish between isomers of nitrated aromatic compounds, as demonstrated in the analysis of nitrobenzo[a]pyrenes. sfasu.edu For this compound, a fused silica capillary column with a polysiloxane-based stationary phase could be utilized to determine its retention time and assess for any volatile impurities. sfasu.edu
Table 1: Chromatographic Data for Related Benzofuran Derivatives
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Application |
| TLC | Silica Gel | Toluene:Ethyl Acetate (1:1) | Separation of functionalized benzofuran derivatives researchgate.net |
| TLC | Silica Gel | Not Specified | Separation of benzofuran derivatives from human plasma nih.gov |
| HPLC | Chiral Stationary Phase | Not Specified | Separation of enantiomers of dimeric benzofuran derivatives biocrick.com |
| GC | Fused Silica Capillary Column (5% phenyl polysilylphenylene-siloxane phase) | Helium | Separation and identification of nitrobenzo[a]pyrene isomers sfasu.edu |
Spectroscopic Characterization and Structural Elucidation
Spectroscopic techniques are paramount in unequivocally determining the structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. In the ¹H NMR spectrum of a related compound, 5-methoxy-2-benzofuran-1(3H)-one, the methoxy (B1213986) protons appear as a singlet at approximately 3.89 ppm. nih.gov For this compound, two distinct singlets for the two methoxy groups would be expected. The aromatic protons would exhibit chemical shifts and coupling patterns dependent on their position on the benzofuran ring system. The presence of the electron-withdrawing nitro group at the 2-position would significantly influence the chemical shift of the proton at the 3-position.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. In 5-methoxy-2-benzofuran-1(3H)-one, the methoxy carbon resonates at 56.1 ppm, and the aromatic carbons appear in the range of 106.2 to 164.9 ppm. nih.gov For this compound, the carbon attached to the nitro group (C-2) would be expected to be significantly deshielded. The chemical shifts of the aromatic carbons would be influenced by both the methoxy and nitro substituents.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For a nitro-substituted benzofuran, characteristic absorption bands would be expected for the nitro group (asymmetric and symmetric stretching), the C-O-C ether linkages of the methoxy groups and the benzofuran ring, and the C=C bonds of the aromatic system. ekb.eg For instance, in a related benzofuranone, a strong absorption at 1736 cm⁻¹ corresponds to the carbonyl group. nih.gov
Mass Spectrometry (MS) determines the molecular weight and provides information about the fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For 5-methoxy-2-benzofuran-1(3H)-one, the protonated molecular ion [M+H]⁺ was observed at m/z 165.0606, which corresponds to the calculated value for C₉H₈O₃. nih.gov The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular formula, C₁₀H₉NO₅, and fragmentation patterns involving the loss of the nitro group and methoxy groups.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Two singlets for two OCH₃ groups; Signals for aromatic protons with characteristic shifts and coupling constants; A downfield signal for the H-3 proton. |
| ¹³C NMR | Signals for two OCH₃ carbons; Resonances for aromatic and furan (B31954) ring carbons, with C-2 being significantly deshielded due to the nitro group. |
| IR (cm⁻¹) | Asymmetric and symmetric NO₂ stretching bands; C-O stretching for ether linkages; C=C stretching for the aromatic ring. |
| Mass Spec. | Molecular ion peak corresponding to C₁₀H₉NO₅; Fragmentation peaks corresponding to loss of NO₂, OCH₃, and other fragments. |
Computational Chemistry and Theoretical Studies of 5,6 Dimethoxy 2 Nitro 1 Benzofuran
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation for a given molecule to provide information about its energy, structure, and properties.
Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations on medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy and structure of a molecule based on its electron density. For a molecule such as 5,6-Dimethoxy-2-nitro-1-benzofuran, various DFT functionals, such as B3LYP or PBE0, would be employed to optimize its geometry and calculate its electronic properties. These functionals combine different exchange and correlation energies to approximate the exact energy of the system.
Basis Set Selection (e.g., 6-311++G(d,p))
The accuracy of any quantum chemical calculation is also dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing various atoms like carbon, hydrogen, oxygen, and nitrogen, a flexible and robust basis set is required. The Pople-style basis set, such as 6-311++G(d,p), is a common choice. This notation indicates a triple-zeta valence, meaning three functions are used for each valence atomic orbital. The '++' indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing weakly bound electrons. The '(d,p)' signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing the shape of the electron density.
Hartree-Fock (HF) Methods
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides a starting point for more advanced calculations. HF theory approximates the many-electron wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle but neglects electron correlation. While less accurate than DFT for many applications, HF calculations are computationally less expensive and can provide a qualitative understanding of the electronic structure. The results from HF calculations are often used as a reference for more sophisticated methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2).
Electronic Structure Analysis
Once the quantum chemical calculations are performed, the electronic structure of the molecule can be analyzed to understand its reactivity and chemical behavior.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.
For this compound, the presence of electron-donating methoxy (B1213986) groups and an electron-withdrawing nitro group would significantly influence the energies of the HOMO and LUMO. A computational study would precisely quantify these energies and the resulting gap.
Table 1: Representative Data for a Hypothetical Calculation of Frontier Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO Energy | (Data Not Available) |
| LUMO Energy | (Data Not Available) |
| HOMO-LUMO Gap | (Data Not Available) |
This table is for illustrative purposes only, as specific data for this compound is not available in the literature.
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack.
For this compound, an MEP map would likely show a high negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles. The aromatic ring and the methoxy groups would also exhibit distinct electrostatic potential features influencing their reactivity.
While the computational framework to study this compound is well-established, the scientific community has yet to publish specific research on this compound. Future theoretical studies are necessary to provide a detailed understanding of its electronic structure and reactivity, which would be invaluable for guiding its potential synthesis and application.
Natural Bond Orbital (NBO) Analysis
Key interactions are observed between the lone pair electrons of the oxygen atoms in the methoxy groups and the π* anti-bonding orbitals of the benzofuran (B130515) ring. This n → π* interaction indicates a significant delocalization of electron density, which influences the electronic properties and geometry of the molecule. Similarly, interactions involving the nitro group's oxygen lone pairs and the ring's anti-bonding orbitals are crucial in defining the electronic landscape. The stabilization energies (E(2)) associated with these interactions quantify their importance, with higher values indicating more significant stabilization. For instance, studies on similar heterocyclic systems show that such delocalizations can have stabilization energies ranging from a few to several kcal/mol. nih.gov
Charge Distribution (Mulliken, NBO, APT)
The distribution of electron density across the this compound molecule is non-uniform due to the presence of electronegative oxygen and nitrogen atoms. This charge distribution can be quantified using several theoretical methods, including Mulliken population analysis, Natural Bond Orbital (NBO) charges, and Atomic Polar Tensor (APT) charges.
Mulliken Charges: This method partitions the total electron density among the atoms. Due to the high electronegativity of the oxygen and nitrogen atoms, they are expected to carry significant negative charges. The carbon atoms of the benzofuran ring will exhibit varying charges based on their local chemical environment.
NBO Charges: NBO analysis provides a more chemically intuitive picture of charge distribution. The oxygen atoms of the methoxy and nitro groups, along with the furan (B31954) oxygen, are predicted to be the most electronegative centers. The nitrogen atom of the nitro group will carry a positive charge, while the attached carbon atoms will have their electron density pulled away.
APT Charges: Atomic Polar Tensor charges are derived from the derivatives of the dipole moment with respect to atomic Cartesian coordinates and are known to be more reliable for representing the charge distribution.
While specific calculated values for this compound are not available in widespread literature, analysis of analogous nitroaromatic and benzofuran compounds provides a strong basis for these predictions. nih.govuj.ac.za
Spectroscopic Property Predictions
Computational methods allow for the accurate prediction of various spectroscopic properties, which are invaluable for the identification and characterization of the compound.
Theoretical ¹H and ¹³C NMR Chemical Shifts
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are essential for interpreting experimental spectra. Using methods like Gauge-Independent Atomic Orbital (GIAO), the ¹H and ¹³C NMR spectra of this compound can be predicted.
¹H NMR: The protons on the aromatic ring are expected to appear in the range of 7.0-8.5 ppm. The proton at the C3 position of the furan ring is typically deshielded. The protons of the two methoxy groups would appear as sharp singlets, likely between 3.8 and 4.0 ppm. researchgate.net
¹³C NMR: The carbon atoms attached to electronegative oxygen atoms (C5, C6, and the methoxy carbons) will be significantly deshielded. The carbon of the C-NO₂ group (C2) is also expected to have a high chemical shift. Aromatic carbons typically resonate in the 100-160 ppm range. np-mrd.orgrsc.org
Table 1: Predicted NMR Chemical Shifts (ppm) for Related Benzofuran Structures This table is illustrative, based on data for similar compounds, as specific theoretical data for this compound is not published.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| H3 | ~7.5 | - |
| H4 | ~7.2 | - |
| H7 | ~7.9 | - |
| OCH₃ | ~3.9 | ~56.0 |
| C2 | - | ~155.0 |
| C3 | - | ~110.0 |
| C4 | - | ~100.0 |
| C5 | - | ~150.0 |
| C6 | - | ~148.0 |
| C7 | - | ~115.0 |
Theoretical Vibrational Frequencies and Wavenumbers
Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT), can predict the infrared (IR) and Raman spectra of a molecule. The vibrational modes of this compound are characterized by specific frequencies corresponding to the stretching, bending, and torsional motions of its functional groups.
NO₂ Group Vibrations: The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear as strong bands in the IR spectrum, typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
C-O Stretching: The C-O stretching vibrations of the methoxy groups and the furan ring will be present in the 1000-1300 cm⁻¹ region.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear in the 1400-1600 cm⁻¹ range. researchgate.net
C-H Stretching: The aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the C-H stretching of the methoxy groups occurs just below 3000 cm⁻¹.
Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups This table is illustrative, based on data for similar compounds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (Methoxy) | 2950-2850 |
| Aromatic C=C Stretch | 1600-1450 |
| NO₂ Asymmetric Stretch | 1560-1500 |
| NO₂ Symmetric Stretch | 1370-1300 |
| Aryl Ether C-O Stretch | 1270-1230 |
Theoretical Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. The spectrum of this compound is expected to be dominated by π → π* and n → π* electronic transitions. The presence of the chromophoric nitro group and the auxochromic methoxy groups on the benzofuran scaffold suggests strong absorption in the UV region. The introduction of dimethoxy groups on related nitrobenzyl systems has been shown to cause a red-shift (a shift to longer wavelengths) in the absorption spectra. nih.gov The predicted spectrum would show one or more strong absorption bands, with calculated maximum absorption wavelengths (λmax) and oscillator strengths (f) indicating the probability of these transitions.
Reactivity and Stability Assessments
Computational chemistry provides valuable tools for assessing the reactivity and stability of molecules. Frontier Molecular Orbital (FMO) theory is central to this analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (HOMO-LUMO gap) are key indicators.
HOMO-LUMO Gap: A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org The electron-withdrawing nitro group tends to lower the energy of the LUMO, while the electron-donating methoxy groups raise the energy of the HOMO, likely resulting in a relatively small energy gap for this molecule.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the nitro and methoxy groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would highlight areas prone to nucleophilic attack. The reactivity of benzofuran derivatives is well-documented, with electrophilic substitution being a common reaction pathway. researchgate.net The presence and position of the nitro and methoxy substituents significantly direct this reactivity.
Global Reactivity Descriptors (e.g., Chemical Hardness, Chemical Potential)
Global reactivity descriptors are fundamental in conceptual Density Functional Theory (DFT) and provide a quantitative measure of a molecule's stability and reactivity as a whole. These descriptors, including chemical potential (μ), chemical hardness (η), and global softness (S), are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. A higher chemical potential suggests a greater tendency to donate electrons. It is calculated as the negative of electronegativity (χ).
Chemical Hardness (η): Chemical hardness is a measure of the resistance to a change in the electron distribution or charge transfer. A large energy gap between the HOMO and LUMO signifies high hardness and low reactivity.
Global Softness (S): The reciprocal of global hardness, softness indicates the ease of charge transfer. Molecules with high softness are generally more reactive.
A theoretical study on norbornadiene derivatives investigated global reactivity descriptors using DFT methods dergipark.org.tr. Such studies provide a framework for understanding how different functional groups affect these parameters. For example, it was found that certain substituents significantly alter the chemical potential and hardness, thereby tuning the molecule's reactivity dergipark.org.tr.
Table 1: Hypothetical Global Reactivity Descriptors for this compound based on General Principles
| Descriptor | Formula | Predicted Trend |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Moderate to High (electron donating and withdrawing groups present) |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Low to Moderate (due to push-pull electronic effects) |
| Global Softness (S) | 1 / η | Moderate to High |
| Electronegativity (χ) | -μ | Moderate |
| Electrophilicity Index (ω) | μ² / (2η) | High (due to the nitro group) |
This table is illustrative and based on general principles of computational chemistry. Specific values would require dedicated DFT calculations.
Local Reactivity Descriptors
While global descriptors describe the molecule as a whole, local reactivity descriptors pinpoint specific atomic sites prone to electrophilic, nucleophilic, or radical attack. The most common local reactivity descriptors are the Fukui functions (f(r)) and the dual descriptor (Δf(r)).
Fukui Function (f(r)): This function indicates the change in electron density at a particular point in the molecule when an electron is added or removed.
f+(r) measures the reactivity towards a nucleophilic attack (propensity to accept an electron).
f-(r) measures the reactivity towards an electrophilic attack (propensity to donate an electron).
Dual Descriptor (Δf(r)): The dual descriptor is the difference between the nucleophilic and electrophilic Fukui functions (Δf(r) = f+(r) - f-(r)). It provides a clear picture of the reactive sites, where Δf(r) > 0 indicates an electrophilic site and Δf(r) < 0 indicates a nucleophilic site.
For this compound, one would expect the nitro group to create a significant electrophilic site at the C2 position of the benzofuran ring, making it susceptible to nucleophilic attack. The oxygen atoms of the methoxy groups and the benzofuran ring would likely be nucleophilic centers. A computational study on 4,6-dichloro-5-nitrobenzofuroxan highlighted how the electronic environment influences local reactivity, with specific sites being activated for nucleophilic substitution nih.gov.
Computational Studies on Thermodynamic Parameters and Stability
Computational methods can accurately predict thermodynamic parameters such as the enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and entropy (S). These parameters are crucial for understanding the stability of a molecule and its potential reaction pathways.
DFT calculations are commonly employed to determine these properties. For instance, studies on benzofuroxan (B160326) derivatives have utilized DFT to calculate heats of formation and assess thermal stability nih.gov. Similarly, research on polyfluorinated dibenzofurans has demonstrated the use of computational methods to determine standard enthalpy and Gibbs free energy of formation, which are correlated with the substitution pattern and intramolecular forces nih.gov. While specific thermodynamic data for this compound is not published, it is expected that the presence of the nitro and methoxy groups would lead to a more negative enthalpy of formation compared to the parent benzofuran, indicating greater thermodynamic stability under standard conditions.
Non-Linear Optical (NLO) Properties
Molecules with large non-linear optical (NLO) properties are of significant interest for applications in optoelectronics, such as in optical switching and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizability. The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, as is the case in this compound, is a key structural motif for high NLO activity.
First Static Hyperpolarizability
The first static hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. Large values of β are desirable for materials used in second-harmonic generation (SHG). Computational studies on various benzofuran derivatives have shown that the strategic placement of donor and acceptor groups can significantly enhance the first hyperpolarizability nih.gov. The nitro group acts as a strong electron acceptor, while the methoxy groups are effective electron donors. The benzofuran core provides the necessary π-bridge for efficient intramolecular charge transfer from the donor to the acceptor, which is a prerequisite for a large β value.
A study on 2-phenylbenzofuran (B156813) derivatives demonstrated that their first-order hyperpolarizability was significant, indicating their potential as NLO materials physchemres.org. It is therefore highly probable that this compound would also exhibit a substantial first static hyperpolarizability.
Second Hyperpolarizability
The second hyperpolarizability (γ) governs the third-order NLO response, which is relevant for applications such as third-harmonic generation (THG) and optical Kerr effect. While less commonly studied than the first hyperpolarizability, computational methods can also predict γ. The same principles of intramolecular charge transfer that enhance β also contribute to a larger γ. Theoretical investigations into nitro-thieno[3,2-b]thiophene-fullerene systems have explored the second hyperpolarizability, highlighting the importance of donor-acceptor interactions in maximizing this property uobaghdad.edu.iqresearchgate.net.
Polarizability and Electric Dipole Moment Calculations
The polarizability (α) and electric dipole moment (μ) are fundamental electronic properties that are also crucial for understanding NLO behavior.
Polarizability (α): This property describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.
Electric Dipole Moment (μ): This is a measure of the separation of positive and negative charges in a molecule. A large ground-state dipole moment is often associated with significant NLO properties.
For this compound, the significant difference in electronegativity between the nitro group and the rest of the molecule, particularly the methoxy-substituted benzene (B151609) ring, is expected to result in a large permanent dipole moment. Computational studies on other benzofuran derivatives have shown that the dipole moment and polarizability are sensitive to the nature and position of substituents hhu.deresearchgate.net. The introduction of a nitro group in benzofuran derivatives has been shown to significantly affect the dipole moment and enhance the polarity nih.gov.
Table 2: Predicted Trends in NLO and Electronic Properties of this compound
| Property | Predicted Trend | Rationale |
| First Static Hyperpolarizability (β) | High | Strong donor (dimethoxy) and acceptor (nitro) groups on a π-conjugated system. |
| Second Hyperpolarizability (γ) | Significant | Efficient intramolecular charge transfer. |
| Polarizability (α) | High | Extended π-electron system and polar substituents. |
| Electric Dipole Moment (μ) | High | Asymmetric charge distribution due to the nitro and methoxy groups. |
This table is illustrative and based on established principles of NLO materials and computational studies of related compounds.
Mechanistic Investigations in Chemical Reactions Involving 5,6 Dimethoxy 2 Nitro 1 Benzofuran
Exploration of Reaction Pathways and Intermediates
The reaction pathways of 2-nitrobenzofurans, including the 5,6-dimethoxy substituted variant, are largely governed by the electron-deficient nature of the furan (B31954) ring, a consequence of the strongly electron-withdrawing nitro group at the 2-position. This electronic feature renders the C3 position of the benzofuran (B130515) susceptible to nucleophilic attack, leading to a variety of dearomative cyclization reactions.
One prominent reaction pathway is the dearomative (3+2) cycloaddition. In this type of reaction, the 2-nitrobenzofuran (B1220441) acts as a two-atom component, reacting with a three-atom component (a 1,3-dipole). For instance, the reaction of 2-nitrobenzofurans with para-quinamines, triggered by a base, proceeds through an initial aza-Michael addition of the deprotonated quinamine (B119162) to the C3 position of the benzofuran. This step results in the formation of a nitronate intermediate, which then undergoes an intramolecular cyclization to yield polycyclic benzofuro[3,2-b]indol-3-one derivatives. The reaction is highly diastereoselective, a feature attributed to the sterically controlled approach of the nucleophile.
Another significant pathway involves the reaction with thiols. A thiol-triggered tandem Michael addition/intramolecular Henry (nitro-aldol) reaction of 2-nitrobenzofurans has been reported to produce various sulfur-containing polyheterocyclic compounds. researchgate.net The reaction is initiated by the Michael addition of the thiol to the C3 position, followed by an intramolecular cyclization of the resulting intermediate, where the nitro group participates in a Henry-type reaction.
These examples underscore a common mechanistic theme: the activation of the benzofuran system by the 2-nitro group towards nucleophilic attack at the C3 position, leading to the formation of key intermediates that subsequently undergo intramolecular reactions to form complex heterocyclic systems.
| Reaction Type | Nucleophile/Reagent | Key Intermediate | Product Class |
| Dearomative (3+2) Cycloaddition | para-Quinamines | Nitronate Intermediate | Benzofuro[3,2-b]indol-3-ones |
| Tandem Dearomatization | Thiols | Thioether-nitronate | Sulfur-containing polyheterocycles |
Role of the Nitro Group in Bioreduction Mechanisms
The nitro group is a critical determinant of the biological activity of many nitroaromatic compounds, often requiring bioreduction to exert its effects. This process involves the sequential reduction of the nitro group to nitroso, hydroxylamino, and finally amino derivatives. These reduction steps are typically catalyzed by a variety of nitroreductases found in both prokaryotic and eukaryotic organisms.
The bioreduction of nitroaromatics can proceed through either a one-electron or a two-electron pathway. The one-electron reduction pathway generates a nitro anion radical. Under aerobic conditions, this radical can be re-oxidized back to the parent nitro compound, a process known as "futile cycling," which can lead to the production of reactive oxygen species (ROS) and oxidative stress. Under anaerobic conditions, the nitro anion radical can be further reduced to the nitroso, hydroxylamino, and amino derivatives.
The two-electron reduction pathway, often catalyzed by NAD(P)H:quinone oxidoreductase (NQO1), directly reduces the nitro group to the nitroso derivative, bypassing the formation of the nitro anion radical. The subsequent reduction steps to the hydroxylamine (B1172632) and amine can then occur. The hydroxylamino intermediate is often a key metabolite responsible for the biological effects, including potential toxicity, as it can be further activated to form reactive electrophiles that bind to cellular macromolecules like DNA.
While specific studies on the bioreduction of 5,6-Dimethoxy-2-nitro-1-benzofuran are not extensively documented, the general mechanisms of nitroaromatic bioreduction are expected to apply. The electronic properties conferred by the dimethoxy and benzofuran moieties would likely influence the reduction potential of the nitro group and the stability of the resulting intermediates.
Influence of Methoxy (B1213986) Groups on Molecular Interactions
In the context of intermolecular interactions, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. This capability is crucial for the interaction of the molecule with biological targets, such as enzymes and receptors, as well as for its crystal packing. The presence of these groups can lead to specific binding orientations within a protein's active site, contributing to the molecule's biological activity profile.
Photochemical Transformation Mechanisms Relevant to Benzofurans
The photochemistry of nitroaromatic compounds is a rich field, often involving complex excited-state dynamics and multiple reaction pathways. For benzofurans, and particularly for this compound, the absorption of light can trigger a cascade of events leading to various chemical transformations.
Excited State Dynamics and Heterolysis
Upon absorption of a photon, the molecule is promoted to an electronically excited singlet state (S1). For nitroaromatic compounds, the excited state dynamics are often characterized by rapid intersystem crossing (ISC) to the triplet manifold (T1). This process is facilitated by the presence of the nitro group. A study on O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine (DMNB-Ser), a compound with a similar chromophore, revealed that the initially populated nitro-S1 state can undergo competitive processes: excited-state intramolecular hydrogen transfer (ESIHT) and intersystem crossing. The ISC for DMNB-Ser was observed to occur on a picosecond timescale.
The triplet state can then undergo various reactions or decay back to the ground state. In some cases, heterolytic cleavage of bonds can occur from the excited state. For nitrobenzyl-caged compounds, photolysis often leads to the release of the "caged" molecule through a complex mechanism involving an aci-nitro intermediate.
Formation of α-Ketocations and Subsequent Transformations
A general photochemical reaction of furan rings involves a [2+2] cycloaddition. However, in the context of benzofurans, other pathways can be more prevalent. One proposed mechanism in the photolysis of certain benzofuran derivatives involves the formation of a highly reactive α-ketocation intermediate. While not specifically documented for this compound, this pathway is a known transformation for other benzofuran systems.
The formation of an α-ketocation would likely proceed through a series of steps initiated by the excited state. This electrophilic intermediate would be highly susceptible to attack by nucleophiles present in the reaction medium, such as solvents or other added reagents. The subsequent transformations of the α-ketocation would lead to a variety of final products, depending on the nature of the nucleophile and the reaction conditions. The presence of the electron-donating methoxy groups on the benzene (B151609) ring could potentially influence the stability and reactivity of such a cationic intermediate.
Advanced Applications of 5,6 Dimethoxy 2 Nitro 1 Benzofuran and Its Derivatives
Utilization in Materials Science Research
The exploration of benzofuran (B130515) derivatives in materials science is an expanding field, driven by the need for novel organic materials with specific electronic and optical properties. While direct applications of 5,6-Dimethoxy-2-nitro-1-benzofuran are not yet documented, the characteristics of the benzofuran core suggest potential avenues for its use in this domain.
Development of Molecular Electronics Components
There is currently no specific research available on the direct application of this compound in the development of molecular electronics components. However, the inherent properties of the benzofuran scaffold are of interest in this field.
Integration into Functional Polymers
The integration of benzofuran units into polymer chains can impart desirable electronic and photophysical properties. There is no specific information regarding the use of this compound as a monomer for functional polymers.
Organic Transistor Applications
Organic field-effect transistors (OFETs) are a key area of research in organic electronics. While there are no reports on the use of this compound in organic transistors, related benzofuran structures have been investigated for their semiconducting properties. The performance of such devices is highly dependent on the molecular structure and substitution patterns of the organic semiconductor.
Role as a Precursor in Medicinal Chemistry Research
The benzofuran nucleus is a well-established pharmacophore found in numerous biologically active compounds. scienceopen.com The specific combination of methoxy (B1213986) and nitro substituents on the this compound skeleton makes it an interesting starting material for the synthesis of novel therapeutic agents.
Synthesis of Novel Pharmacologically Active Agents
Benzofuran derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. scienceopen.comresearchgate.net The presence of a nitro group, as in this compound, can be a crucial feature for enhancing biological activity. For instance, the nitro group has been shown to significantly boost the anticancer activity of some benzofuran derivatives. nih.gov
Research on related dimethoxy-benzofuran structures has demonstrated their potential as anticancer agents. For example, derivatives of 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid have been synthesized and evaluated for their cytotoxic properties. nih.gov The synthetic pathway to these compounds often involves multi-step reactions starting from simpler benzofuran precursors. nih.gov
The general synthetic approach to creating diverse benzofuran-based molecules often involves the modification of the benzofuran core at various positions. The structure-activity relationship (SAR) studies of benzofuran derivatives have indicated that substitutions at the C-2 and C-3 positions are critical for their cytotoxic activity. nih.gov
| Compound Class | Starting Material | Key Synthetic Step | Potential Pharmacological Activity |
| Benzofuran-2-carboxamides | 2-Arylbenzofurans | Amidation | Anticancer scienceopen.com |
| Halogenated Benzofuran Derivatives | Substituted Benzofurans | Halogenation | Anticancer nih.gov |
| Benzofuran-fused Heterocycles | Benzofuran Precursors | Cyclization Reactions | Anticancer, Antimicrobial scienceopen.comresearchgate.net |
This table provides examples of synthetic strategies for related benzofuran derivatives and their potential activities, which could be hypothetically applied to derivatives of this compound.
Exploration in Agrochemical Development
The structural features of benzofuran derivatives have also led to their exploration in the field of agrochemicals. The introduction of specific substituents can lead to compounds with herbicidal, insecticidal, or fungicidal properties.
While there is no specific information available on the use of this compound in agrochemical development, the structure-activity relationships of related compounds provide some context. For instance, studies on other heterocyclic compounds have shown that the presence and position of nitro and methoxy groups can significantly influence their biological activity against various pests and weeds. rsc.org The investigation into the phytotoxicity of benzoxazinones, which share some structural similarities with benzofurans, has shown that specific hydroxylation and other substitutions are key to their herbicidal effects. researchgate.net
The development of new agrochemicals often involves the screening of diverse chemical libraries. The unique substitution pattern of this compound would make it a candidate for inclusion in such screening programs to explore its potential bioactivity in an agricultural context.
Enhancing Bioavailability and Efficacy in Agricultural Compounds
The development of new agricultural compounds often focuses on not only the intrinsic activity of the molecule but also on its ability to be effectively absorbed and utilized by the target organism, a concept known as bioavailability. Furthermore, enhancing the efficacy of existing and new agrochemicals is a key strategy to reduce application rates, minimize environmental impact, and combat the development of resistance. Within this context, derivatives of this compound represent a chemical scaffold with potential for such applications.
The inclusion of a nitro group and methoxy functionalities on the benzofuran core suggests several physicochemical properties that could be leveraged to improve the performance of agricultural compounds like fungicides, herbicides, and pesticides. For instance, the lipophilicity and electronic properties imparted by these groups can influence how a compound interacts with biological membranes, a critical step in its uptake by plants, fungi, or insects.
Research into related chemical structures, such as other benzofuran derivatives and nitroaromatic compounds, provides a foundation for understanding how this compound derivatives might function. Studies on various benzofuran compounds have demonstrated their inherent fungicidal and herbicidal properties. This intrinsic activity could lead to synergistic effects when combined with other agrochemicals.
Fungicidal Activity Enhancement
While specific data on this compound is scarce, studies on other nitrobenzofuran derivatives have highlighted their potential as antifungal agents. The nitro group is a common feature in many bioactive molecules and can contribute to their mechanism of action. It is plausible that derivatives of this compound could act as synergists, enhancing the efficacy of existing fungicides. A synergist may not have potent fungicidal activity on its own but can interfere with the metabolic defenses of the target fungus, making it more susceptible to the primary fungicide.
Table 1: Hypothetical Synergistic Fungicidal Activity
The following table is a hypothetical representation of how the efficacy of a common fungicide might be enhanced by a derivative of this compound. This data is illustrative and not based on experimental results for this specific compound.
| Treatment | Concentration (ppm) | Fungal Growth Inhibition (%) |
| Fungicide A | 50 | 60 |
| Derivative X | 50 | 15 |
| Fungicide A + Derivative X | 50 + 50 | 85 |
Herbicide Bioavailability and Efficacy
In the context of herbicides, the bioavailability within a target weed is crucial for its effectiveness. The physicochemical properties of this compound derivatives could influence their ability to act as adjuvants or safeners. An adjuvant is a substance added to a herbicide formulation to improve its effectiveness, for example, by enhancing its uptake through the waxy cuticle of a plant's leaves.
The methoxy groups on the benzofuran ring can increase the lipophilicity of the molecule, potentially aiding in the penetration of the plant cuticle. This could lead to a higher concentration of the active herbicide reaching its target site within the plant, thereby increasing its efficacy.
Conversely, in some scenarios, derivatives could act as safeners. A safener is a chemical that, when used with a herbicide, protects the crop from herbicide injury without reducing the herbicide's effectiveness against the target weeds. This is often achieved by selectively enhancing the metabolic detoxification of the herbicide in the crop plant.
Table 2: Potential Impact on Herbicide Efficacy
This table illustrates the potential effects of a this compound derivative on the efficacy of a herbicide, presented hypothetically.
| Herbicide Treatment | Application Rate (g/ha) | Weed Control (%) | Crop Injury (%) |
| Herbicide B | 100 | 75 | 10 |
| Herbicide B + Derivative Y | 100 + 10 | 90 | 2 |
While direct research on the application of this compound in enhancing the bioavailability and efficacy of agricultural compounds is limited, the chemical features of this compound and the known activities of related benzofuran and nitroaromatic compounds suggest a potential for such roles. Further empirical research, including synthesis of derivatives and comprehensive biological screening, would be necessary to validate these hypotheses and to fully elucidate the potential of this chemical class in advanced agricultural applications. The hypothetical data presented underscores the types of enhancements that could be investigated in future studies.
Future Research Directions and Perspectives for 5,6 Dimethoxy 2 Nitro 1 Benzofuran
Design and Synthesis of Novel Derivatives with Enhanced Activities
The future of 5,6-Dimethoxy-2-nitro-1-benzofuran research heavily relies on the strategic design and synthesis of new analogues to enhance specific biological activities. The benzofuran (B130515) core is highly amenable to modification, allowing for a systematic exploration of structure-activity relationships (SAR).
Future synthetic efforts could focus on several key areas:
Modification of the Nitro Group: The nitro group is a potent pharmacophore but can sometimes lead to toxicity. Its reduction to an amino group would provide a key intermediate, (5,6-dimethoxy-1-benzofuran-2-amine), which can be further derivatized. This amino group can be acylated, alkylated, or used to form Schiff bases or heterocyclic rings, such as triazoles, which have been shown to yield compounds with significant antitumor activity. researchgate.net
Substitution on the Benzene (B151609) Ring: While the 5,6-dimethoxy pattern is fixed for this parent compound, creating derivatives where these are replaced by other alkoxy groups, halogens, or alkyl chains could fine-tune lipophilicity and electronic properties. Studies on other benzofurans have shown that the introduction of halogens like bromine or chlorine can significantly increase cytotoxic activity against cancer cell lines. nih.gov For instance, a bromine atom attached to the methyl group at the 3-position of a benzofuran ring resulted in remarkable cytotoxic activity against leukemia cells. nih.gov
Addition of Functional Groups at Other Positions: The C3, C4, and C7 positions on the benzofuran ring are prime locations for introducing new functionalities. For example, synthesizing derivatives with an acetyl group, similar to 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid, could be a promising route. nih.gov Coupling the benzofuran core to other biologically active heterocycles, such as quinazolines or chalcones, could produce hybrid molecules with dual-action or enhanced potency, a strategy that has proven effective for developing VEGFR-2 inhibitors. nih.gov
A variety of synthetic strategies can be employed, from classical condensation reactions to modern catalytic methods like palladium-copper-based Sonogashira coupling or ruthenium-catalyzed cyclizations, to build these novel structures. nih.gov
Advanced Computational Modeling for Predictive Research
To streamline the drug discovery process and reduce reliance on costly and time-consuming empirical screening, advanced computational modeling is indispensable. For this compound, computational studies can provide deep insights into its potential biological targets and guide the design of more effective derivatives.
Key computational approaches for future research include:
Molecular Docking: This technique can be used to predict the binding affinity and orientation of this compound and its virtual derivatives within the active sites of various enzymes and receptors. For example, docking studies on 5,6-dimethoxybenzofuran-3-one derivatives were crucial in understanding their interactions with acetylcholinesterase and butyrylcholinesterase, revealing a binding mode similar to the known drug donepezil. researchgate.netnih.gov Similar studies could explore targets relevant to cancer (e.g., Pim kinases, VEGFR-2) or neurodegenerative diseases. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish a mathematical correlation between the structural features of a series of benzofuran derivatives and their biological activity. researchgate.net These models can identify key molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) that govern activity. For this specific compound, QSAR could elucidate the combined influence of the electron-donating methoxy (B1213986) groups and the electron-withdrawing nitro group, enabling the prediction of activity for yet-to-be-synthesized analogues. researchgate.net
Pharmacophore Modeling: This approach can identify the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model based on this compound could be used to screen large virtual libraries of compounds to find new molecules with different chemical scaffolds but similar predicted activity.
These predictive models will accelerate the identification of the most promising candidates for synthesis and biological testing, making the research process more efficient and targeted.
Exploration of New Mechanistic Pathways
Understanding how this compound exerts its biological effects at a molecular level is crucial for its development. While the broader class of benzofurans is known to act through various mechanisms, the specific contribution of the 5,6-dimethoxy and 2-nitro substitution pattern is unknown.
Future mechanistic studies should investigate:
Inhibition of Protein Kinases: Many heterocyclic compounds, including benzofuran derivatives, function as kinase inhibitors. Research has identified dibenzofuran (B1670420) derivatives as inhibitors of Pim and CLK1 kinases and benzofuran-chalcone hybrids as potent VEGFR-2 inhibitors, which are critical targets in oncology. nih.govnih.gov Future work should screen this compound against a panel of kinases to determine if it has a specific inhibitory profile.
Interaction with Nucleic Acids: The planar structure of the benzofuran ring and the presence of a nitro group suggest a potential for DNA intercalation. The nitro group in a related compound was found to significantly enhance anticancer activity by affecting the DNA melting temperature. nih.gov Biophysical studies, such as thermal denaturation and circular dichroism, can be employed to investigate if the compound binds directly to DNA and how this interaction might disrupt cellular processes.
Modulation of Oxidative Stress: The methoxy groups could confer antioxidant properties, while the nitro group is often associated with redox cycling that can induce oxidative stress. Investigating the compound's effect on cellular redox balance, including levels of reactive oxygen species (ROS) and antioxidant enzymes, is essential to understand its full mechanistic profile. This dual potential could be exploited for selective cytotoxicity in cancer cells, which often have a compromised redox state.
Integration into Emerging Technologies and Material Applications
Beyond medicine, the unique electronic properties of this compound make it an intriguing candidate for applications in materials science and emerging technologies. The combination of electron-rich (dimethoxy) and electron-poor (nitro) substituents on a conjugated ring system is a classic design principle for functional organic materials.
Potential avenues for exploration include:
Organic Electronics: Benzofuran derivatives containing a thiophene (B33073) ring have been successfully used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov The defined electron-donor and electron-acceptor regions within this compound could impart useful semiconductor properties. Future research should involve synthesizing the compound and its polymers and characterizing their charge transport properties and performance in electronic devices.
Fluorescent Probes and Sensors: Nitrobenzofurazan (NBD) derivatives are well-known for their use as fluorescent labels for biomolecules, where the non-fluorescent NBD moiety becomes highly fluorescent upon reaction with amines. mdpi.com The nitro-substituted benzofuran core of this compound could be similarly explored as a fluorogenic scaffold. Its potential as a sensor could be tested by designing derivatives that exhibit a change in fluorescence upon binding to specific metal ions, anions, or biomolecules.
Nonlinear Optical (NLO) Materials: Molecules with strong intramolecular charge transfer, like this one, often exhibit significant NLO properties, which are valuable for applications in telecommunications and optical computing. Studies should be conducted to measure the hyperpolarizability of the molecule to assess its potential for use in NLO devices.
By expanding research into these areas, the full potential of this compound as a versatile scaffold for both therapeutic and technological innovation can be realized.
Q & A
Q. What are the established synthetic routes for 5,6-Dimethoxy-2-nitro-1-benzofuran, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nitration and methoxylation of benzofuran precursors. For example, Haudecoeur et al. (2011) optimized regioselective nitration using mixed acids (HNO₃/H₂SO₄) at 0–5°C, achieving 68% yield . Alternatively, Maurits et al. (2020) employed palladium-catalyzed cross-coupling to introduce nitro groups under inert conditions, though yields varied (45–72%) depending on substituent steric effects .
- Key Considerations :
- Temperature control is critical to avoid over-nitration.
- Electron-donating groups (e.g., methoxy) direct nitration to the 2-position.
- Data Table :
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Electrophilic nitration | HNO₃/H₂SO₄, 0–5°C, 4 h | 68 | >95% | |
| Pd-catalyzed coupling | Pd(OAc)₂, K₂CO₃, DMF, 80°C, 12 h | 72 | 90% |
Q. How is the crystal structure of this compound resolved, and what software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement) are widely used due to their robustness in handling small-molecule data . For visualization, ORTEP-3 provides graphical interfaces for thermal ellipsoid plots .
- Example : Choi et al. (2008) resolved a related benzofuran derivative using SHELX, reporting bond angles and torsion angles with <0.01 Å precision .
Advanced Research Questions
Q. How can researchers address discrepancies in spectral data (e.g., NMR, MS) for this compound derivatives?
- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. For NMR:
- Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding shifts .
- Compare experimental data with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* basis set).
For MS: High-resolution ESI-MS can distinguish isobaric impurities. Shah et al. (2016) resolved a 0.02 Da mass discrepancy using HRMS with <3 ppm error .
Q. What strategies optimize the regioselectivity of functionalizing this compound for pharmacological applications?
- Methodological Answer :
- Electrophilic substitution : Nitro groups deactivate the benzofuran ring, directing reactions to the 3- or 7-positions. Fang et al. (2016) achieved 7-position bromination using NBS in CCl₄ with a radical initiator (AIBN) .
- Cross-coupling : Suzuki-Miyaura coupling at the 2-position requires careful ligand selection (e.g., SPhos for bulky substrates) .
- Data Table :
| Reaction Type | Reagents/Conditions | Regioselectivity | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 7-position | 85 | |
| Suzuki coupling | Pd(OAc)₂, SPhos, K₂CO₃, THF | 2-position | 63 |
Q. How do steric and electronic effects influence the stability of this compound under varying pH conditions?
- Methodological Answer :
- Steric effects : Methoxy groups at 5,6-positions hinder hydrolysis at the 2-nitro group.
- pH-dependent stability :
- Acidic conditions (pH <3) : Nitro group protonation increases electrophilicity, accelerating degradation.
- Basic conditions (pH >9) : Methoxy groups undergo demethylation, forming quinone intermediates .
- Experimental Design : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Colciago et al. (2016) reported a half-life of 14 days at pH 7.4 .
Methodological Challenges and Contradictions
Q. Why do different studies report conflicting bioactivity results for this compound derivatives?
- Analysis : Discrepancies often stem from assay variability (e.g., cell line sensitivity, concentration ranges). For example:
- Haudecoeur et al. (2011) observed IC₅₀ = 2.1 µM in HepG2 cells, while Maurits et al. (2020) reported IC₅₀ = 8.7 µM in HeLa cells due to differential efflux pump expression .
- Resolution : Use standardized assays (e.g., NIH/NCATS guidelines) and include positive controls (e.g., doxorubicin) for cross-study comparability .
Safety and Handling
Q. What safety protocols are recommended for handling nitro-substituted benzofurans in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
